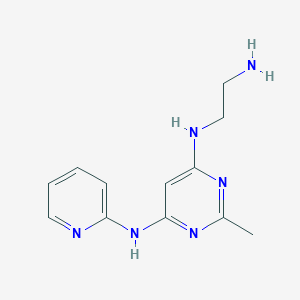
N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N4-(2-Aminoethyl)-2-methyl-N6-(pyridin-2-yl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H16N6 and its molecular weight is 244.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary targets of Starbld0032534 are Cyclin-Dependent Kinases (CDKs) and Bruton’s Tyrosine Kinase (BTK) . CDKs are crucial regulators of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases . BTK is a key player in B-cell development and function, and its inhibition can be beneficial in treating hyperproliferative diseases .
Mode of Action
Starbld0032534 interacts with its targets by inhibiting their activities. It has been shown to have CDK6 inhibitory activities and BTK inhibitory activity . The compound binds to these kinases, preventing them from performing their normal functions, which can lead to changes in cell proliferation and survival.
Biochemical Pathways
The inhibition of CDKs and BTK by Starbld0032534 affects several biochemical pathways. In the case of CDKs, their inhibition can disrupt the cell cycle, leading to a halt in cell proliferation . For BTK, its inhibition can impact B-cell receptor signaling, which can affect B-cell development and function .
Result of Action
The result of Starbld0032534’s action is a decrease in cell proliferation. This has been demonstrated in studies where the compound showed anti-proliferative activities against human breast cancer cells and human gastric cancer cells .
Eigenschaften
IUPAC Name |
6-N-(2-aminoethyl)-2-methyl-4-N-pyridin-2-ylpyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-9-16-11(15-7-5-13)8-12(17-9)18-10-4-2-3-6-14-10/h2-4,6,8H,5,7,13H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIUFIPWIOTTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
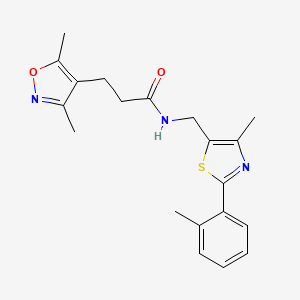
![1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2819714.png)
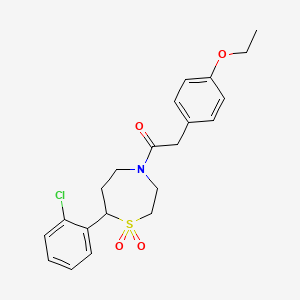
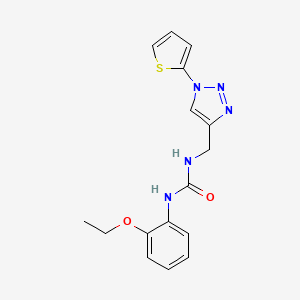
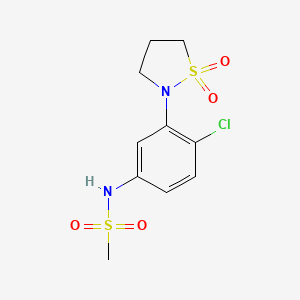
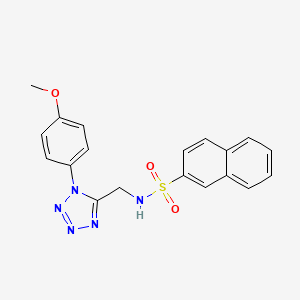
![4-BROMO-N-[4'-(4-BROMOBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE](/img/structure/B2819722.png)
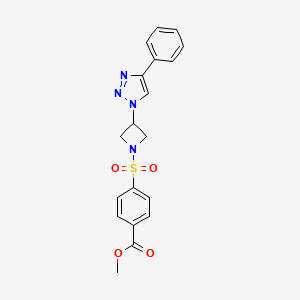
![N-(2,5-dimethoxyphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819725.png)
![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2819726.png)
![5-Hydrazinyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2819730.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2819732.png)

![2-(2,4-dimethylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2819734.png)
